molecular formula C20H20F3N3O3 B2873538 4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380172-58-5

4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2873538
CAS No.: 2380172-58-5
M. Wt: 407.393
InChI Key: CFZDUJDGQUQPOM-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 3-(4-Methoxyphenyl)propanoic acid: This can be achieved through the Friedel-Crafts acylation of anisole with propionic acid, followed by reduction.

    Coupling with Piperazine: The 3-(4-Methoxyphenyl)propanoic acid is then coupled with piperazine under amide bond-forming conditions, such as using carbodiimide coupling reagents.

    Introduction of the Trifluoromethylpyridinyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-[3-(4-Hydroxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one.

    Reduction: Formation of 4-[3-(4-Methoxyphenyl)propanol]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl and trifluoromethylpyridinyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Hydroxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
  • 4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine

Uniqueness

4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxyphenyl and trifluoromethylpyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-16-5-2-14(3-6-16)4-7-18(27)25-10-11-26(19(28)13-25)15-8-9-24-17(12-15)20(21,22)23/h2-3,5-6,8-9,12H,4,7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZDUJDGQUQPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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